molecular formula C14H14O2 B2743686 7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid CAS No. 129576-92-7

7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid

Cat. No.: B2743686
CAS No.: 129576-92-7
M. Wt: 214.264
InChI Key: SZNPNJRDELWFSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves several steps. One common method includes the treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride. This reaction leads to the cleavage of the central carbon-carbon bond in the bicyclobutane fragment and subsequent heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques and reagents. The use of catalysts such as Raney nickel for hydrogenation reactions is common in the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to participate in complex reactions, leading to the formation of various products. The pathways involved include electrophilic substitution and hydrogenation, which are facilitated by the compound’s unique structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is unique due to its tricyclic structure, which includes a phenyl group and a carboxylic acid functional group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound for research purposes. Its ability to form complex products through electrophilic substitution and hydrogenation reactions sets it apart from other similar compounds .

Properties

IUPAC Name

7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-12(16)14-10-7-4-8-11(14)13(10,14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNPNJRDELWFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(C2(C3C1)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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